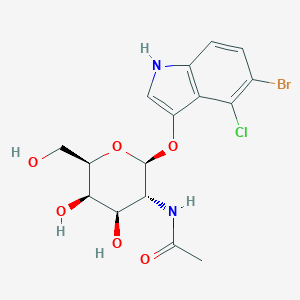

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide is a chromogenic substrate used primarily in molecular biology. It is known for its role in detecting the presence of specific enzymes, particularly beta-galactosidase. This compound is often utilized in blue-white screening assays to differentiate between recombinant and non-recombinant bacterial colonies .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide involves the reaction of 5-bromo-4-chloro-3-indolyl with N-acetyl-beta-D-galactosaminide. The reaction typically requires a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is conducted under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at low temperatures to maintain its stability .

化学反应分析

Types of Reactions

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide primarily undergoes hydrolysis when exposed to beta-galactosidase. This reaction results in the formation of a blue precipitate, which is a key feature in its application as a chromogenic substrate .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of beta-galactosidase and is conducted in an aqueous environment. The reaction conditions are usually mild, with the temperature maintained at around 37°C to mimic physiological conditions .

Major Products Formed

The major product formed from the hydrolysis of this compound is a blue indole derivative. This blue precipitate is used as an indicator in various assays .

科学研究应用

Enzymatic Activity Detection

One of the primary applications of 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide is its use as a substrate for N-acetyl-beta-D-galactosaminidase. When this enzyme acts on the substrate, it produces a blue precipitate, allowing for easy visual detection of enzymatic activity. This property is particularly useful in:

- Enzyme assays : The compound serves as a chromogenic substrate that facilitates the quantification of N-acetyl-beta-D-galactosaminidase activity in various biological samples .

- Microbial detection : It has been employed to detect specific microorganisms, such as Candida albicans, by assessing the enzymatic activity in culture media .

Molecular Biology Applications

In molecular biology, this compound is often used in cloning and gene expression studies. Its applications include:

- Reporter gene assays : The compound is utilized to monitor the activity of beta-galactosidase, a common reporter enzyme. This allows researchers to determine the success of gene insertion in plasmids, particularly in systems utilizing lacZ complementation .

- Histochemical staining : It is used in histochemistry to visualize gene expression patterns in tissue sections or cell cultures by producing a blue color upon enzymatic cleavage .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various research contexts:

作用机制

The mechanism of action of 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide involves its hydrolysis by beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing a blue indole derivative. This blue product forms a precipitate, which is easily detectable and serves as an indicator of enzyme activity .

相似化合物的比较

Similar Compounds

5-Bromo-4-chloro-3-indolyl-beta-D-galactoside: Another chromogenic substrate used for detecting beta-galactosidase activity.

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide: Similar in structure but used for detecting beta-glucosaminidase activity.

Uniqueness

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide is unique due to its specific application in detecting beta-galactosidase activity. Its ability to produce a distinct blue precipitate upon hydrolysis makes it highly valuable in various assays and screening processes .

生物活性

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide, commonly referred to as X-Gal, is a synthetic compound widely utilized in molecular biology as a chromogenic substrate for the enzyme β-galactosidase. This article explores its biological activity, applications, and relevant research findings.

X-Gal has the chemical formula C16H18BrClN2O6 and a molecular weight of approximately 449.69 g/mol. The compound features a unique structure that includes an indole ring, bromine, and chlorine atoms, contributing to its stability and reactivity under specific conditions. It is typically stored at temperatures between 2-8°C for short-term use and -15°C for long-term storage to maintain its integrity .

X-Gal serves as a substrate for β-galactosidase, an enzyme that hydrolyzes β-galactosidic bonds. Upon cleavage by β-galactosidase, X-Gal releases 5-bromo-4-chloro-3-indoxyl, which spontaneously dimerizes to form a blue precipitate. This color change is crucial for visualizing β-galactosidase activity in various biological assays.

Enzyme Detection

X-Gal is primarily employed in assays to detect β-galactosidase activity. Its ability to produce a blue color upon enzymatic reaction allows researchers to quantify enzyme activity in cell cultures, tissues, and purified enzyme preparations. This property makes it an invaluable tool in molecular biology, particularly in cloning and gene expression studies .

Clinical Diagnostics

In clinical settings, X-Gal has been utilized for detecting pathogenic organisms such as Candida albicans. The compound's chromogenic properties enable the identification of this yeast, which is responsible for various infections in humans. The visible color change serves as an effective diagnostic indicator .

Histochemistry

X-Gal is also employed in histochemical staining procedures to visualize specific enzyme activities within tissues. The specificity and sensitivity of X-Gal make it suitable for detecting various glycosidases, including N-acetyl-beta-D-galactosaminidase (NAG). This application is particularly relevant in research involving histological analysis and tissue characterization .

Case Studies

- Detection of Candida albicans : A study demonstrated the efficacy of X-Gal in identifying Candida albicans through its enzymatic activity. The compound facilitated the detection of this pathogen in clinical samples by producing a distinct blue coloration upon hydrolysis by specific enzymes.

- Microbial Assays : Research involving mX-Gal medium highlighted the use of X-Gal for enumerating β-galactosidase-positive bacteria in municipal water supplies. This medium allowed for the identification of various bacterial strains that exhibited β-galactosidase activity, showcasing its utility in environmental microbiology .

- Histochemical Applications : In histochemical studies, X-Gal was used to visualize N-acetyl-beta-D-galactosaminidase activity in tissue samples, providing insights into enzyme distribution and function within biological systems .

Comparative Analysis with Similar Compounds

The following table compares X-Gal with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide | Similar indole structure; different sugar moiety | Primarily used for different glycosidases |

| 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosamine | Indole core with an amine group | Used as a substrate for N-acetylglucosaminidase |

| 5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside | Indole structure; lacks acetyl group | Commonly used in colorimetric assays |

属性

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)/t10-,13-,14+,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWPNTKTZYIFQT-LMXXTMHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。